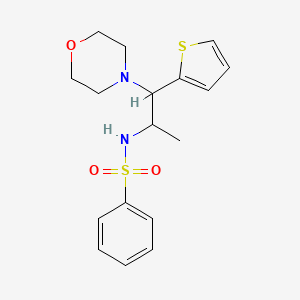
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a compound that likely exhibits biological activity given its structural similarity to various benzenesulfonamide derivatives that have been studied for their biochemical properties. Benzenesulfonamides are a class of compounds known for their potential as enzyme inhibitors, with applications in medicinal chemistry, particularly in the design of drugs targeting enzymes like carbonic anhydrases and kynurenine 3-hydroxylase .
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds typically involves the formation of an amide bond between a benzenesulfonyl chloride and an amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves a stepwise process that establishes the core benzenesulfonamide structure and then introduces various substituents to optimize biological activity . Similarly, the synthesis of ureido benzenesulfonamides with triazine moieties also involves stepwise nucleophilic substitution reactions . Although the specific synthesis of this compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For instance, the crystal structure of a related compound, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, shows that the morpholine ring adopts a chair conformation, and the thiophene ring is at a significant dihedral angle to the morpholine ring . This suggests that the spatial arrangement of the morpholine and thiophene rings in this compound could be crucial for its interaction with biological targets.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. For example, benzenesulfinyl morpholine has been used as a promoter for the activation of thioglycosides in oligosaccharide synthesis . This indicates that the benzenesulfonamide moiety can be reactive under certain conditions, which could be relevant for the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of flexible triazole moieties in some benzenesulfonamides has been shown to enhance their inhibitory activity against carbonic anhydrase by allowing better interaction with the enzyme's active site . The ureido benzenesulfonamides with triazine moieties also exhibit high selectivity and potency as carbonic anhydrase inhibitors, which is attributed to their specific structural features . These findings suggest that the physical and chemical properties of this compound, such as solubility, stability, and reactivity, would be key factors in its biological efficacy.
Applications De Recherche Scientifique
Morpholine Derivatives in Scientific Research
Morpholine derivatives, due to their structural flexibility, have been extensively studied for their potential in various scientific applications. The literature reveals that morpholine, a six-membered aromatic organic heterocycle containing nitrogen and oxygen, plays a significant role in medicinal chemistry due to its presence in compounds with diverse pharmacological activities (M. Asif & M. Imran, 2019). This versatility has led to the exploration of morpholine derivatives in search of novel pharmacophores with optimized activity and selectivity against various diseases.
Thiophene as a Focal Point of Study
Thiophene derivatives are recognized for their significant presence in natural and synthetic compounds with valuable bioactivities. These derivatives are employed in medicinal chemistry for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities, among others (D. Xuan, 2020). The synthesis of thiophene derivatives has attracted considerable attention due to their wide range of applications not only in drug development but also in other fields such as organic materials and agrochemicals.
Mécanisme D'action
Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-14(18-24(20,21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)19-9-11-22-12-10-19/h2-8,13-14,17-18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYBAQGVMPUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

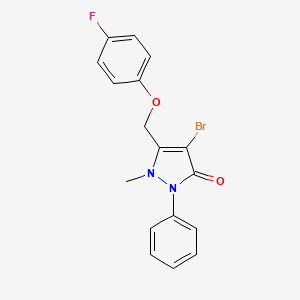

![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)


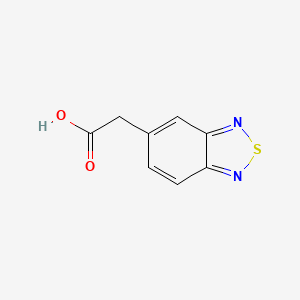
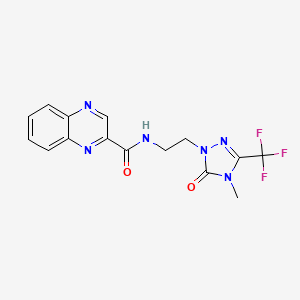

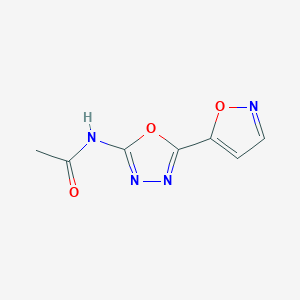
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)
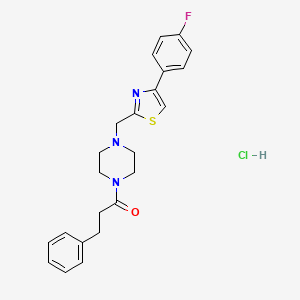
![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)
